4-Cyclopropoxybenzoic acid
Overview
Description
4-Cyclopropoxybenzoic acid is not directly discussed in the provided papers. However, related compounds and synthetic methods that could potentially be applied to the synthesis of 4-cyclopropoxybenzoic acid are mentioned. For instance, the synthesis of benzannulated seven-membered O-heterocycles from cyclopropane derivatives is described, which involves a Lewis acid mediated ring opening of cyclopropanes . This method could potentially be adapted for the synthesis of 4-cyclopropoxybenzoic acid by choosing appropriate starting materials and reaction conditions.
Synthesis Analysis
The synthesis of related compounds involves various strategies such as multicomponent tandem double cyclization , stereoselective [4+2] cycloadditions , and ring-opening cyclization of cyclopropanes . These methods demonstrate the versatility of cyclopropane derivatives in organic synthesis and their potential utility in constructing complex molecular architectures, including those similar to 4-cyclopropoxybenzoic acid.
Molecular Structure Analysis
The molecular structures of compounds related to 4-cyclopropoxybenzoic acid have been characterized using techniques such as X-ray crystallography . For example, the crystal structure of 4-(oxiran-2-ylmethoxy)benzoic acid has been determined, which shares a similar benzoic acid moiety with 4-cyclopropoxybenzoic acid . Understanding the crystal structure of such compounds can provide insights into the potential molecular structure of 4-cyclopropoxybenzoic acid.
Chemical Reactions Analysis
The chemical reactivity of compounds containing cyclopropane rings or benzoic acid derivatives is highlighted in several papers. For instance, cyclopropenone-caged compounds have been used for SPAAC crosslinking , and 4-chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a building block for solid-phase synthesis of heterocyclic scaffolds . These studies suggest that 4-cyclopropoxybenzoic acid could also participate in various chemical reactions, potentially serving as a building block for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-cyclopropoxybenzoic acid are not directly reported, the properties of structurally related compounds can be inferred. For example, the solubility of co-crystals formed with hydroxy benzoic acids has been studied , and the spectroscopic properties of new azo disperse dyes derived from a hydroxybenzoic acid derivative have been characterized . These studies provide a foundation for predicting the properties of 4-cyclopropoxybenzoic acid, such as solubility and spectroscopic behavior.
Scientific Research Applications
1. Intermediate for Value-Added Compounds
4-Hydroxybenzoic acid (4-HBA) is a significant intermediate for producing various high-value bioproducts with applications in food, cosmetics, pharmacy, and fungicides. Advanced biosynthetic techniques and metabolic engineering have enabled the synthesis of 4-HBA-based products, including resveratrol and vanillyl alcohol, using 4-HBA as the starting feedstock (Wang et al., 2018).
2. Antimicrobial Agents
Parabens, which are esters of 4-hydroxybenzoic acid, are used as anti-microbial agents in various products. Their metabolism in human and minipig skin involves hydrolysis to 4-hydroxybenzoic acid, indicating the potential application of 4-HBA derivatives in dermal absorption and toxicity studies (Jewell et al., 2007).
3. Electrochemical Immunosenors
Innovative applications in electrochemical immunosensors involve the use of 4-aminobenzoic acid (PABA) to reduce graphene oxide. This leads to the creation of hybrid nanocomposites for sensitive detection of aflatoxin B1, demonstrating the potential of 4-HBA derivatives in the field of biosensing and diagnostics (Shi et al., 2020).
4. Synthesis of Azo Disperse Dyes
4-Hydroxybenzo[h]quinolin-2-(1H)-one, a derivative of 4-HBA, has been used in the synthesis of novel azo dyes. These dyes have applications in various industries, showcasing the versatility of 4-HBA derivatives in chemical manufacturing and textile industries (Rufchahi & Gilani, 2012).
5. Antioxidant Capacity Determination
4-HBA has been used as a trapping agent for radicals in a novel electrochemical method to determine antioxidant capacity. This indicates the role of 4-HBA derivatives in analytical chemistry, particularly in assessing the antioxidant properties of various substances (Wang et al., 2009).
6. Synthesis of Benzannulated O-Heterocycles
Cyclopropane derivatives, including those related to 4-HBA, have been used in the synthesis of benzannulated seven-membered O-heterocycles. These compounds show promise in developing novel antifungal therapeutic reagents, highlighting the medicinal chemistry applications of 4-HBA derivatives (Cao et al., 2019).
7. Functionalized Platforms in Biosensors
4-Aminobenzoic acid (4-ABA) has been used to create functionalized platforms for the immobilization of biomolecules in biosensors. This application underscores the significance of 4-HBA derivatives in the development of biosensors and biotechnological tools (Ferreira et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-cyclopropyloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUANULXCHKBPDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614126 | |
Record name | 4-(Cyclopropyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00614126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropoxybenzoic acid | |
CAS RN |
62577-90-6 | |
Record name | 4-(Cyclopropyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00614126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclopropoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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